molecular formula C15H15N B15311216 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine

3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine

Cat. No.: B15311216
M. Wt: 209.29 g/mol
InChI Key: CNWOKXAGFMOOSL-SNAWJCMRSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine is an organic compound that features a biphenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with allylamine in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Phenyl-2-propen-1-amine: Similar structure but lacks the biphenyl group.

    [1,1’-Biphenyl]-3-amine: Contains a biphenyl group but differs in the position of the amine group.

Uniqueness: 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine is unique due to the presence of both the biphenyl and prop-2-en-1-amine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C15H15N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H,12,16H2/b5-4+

InChI Key

CNWOKXAGFMOOSL-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/CN

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CCN

Origin of Product

United States

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